シプロフロキサシン-d8
概要
説明
Ciprofloxacin-d8 is a deuterium-labeled derivative of ciprofloxacin, a fluoroquinolone antibiotic. This compound is used primarily as an internal standard in various analytical methods, particularly in mass spectrometry, to quantify ciprofloxacin levels in biological and environmental samples .
科学的研究の応用
Ciprofloxacin-d8 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of ciprofloxacin in biological and environmental samples.
Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of ciprofloxacin by providing accurate quantification.
Environmental Studies: Used to monitor the presence and degradation of ciprofloxacin in environmental samples.
Biomedical Research: Assists in understanding the distribution and excretion of ciprofloxacin in various biological systems .
作用機序
Target of Action
Ciprofloxacin-d8, a deuterium-labeled variant of Ciprofloxacin, primarily targets two enzymes: bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication and repair, which are essential for bacterial growth and survival .
Mode of Action
Ciprofloxacin-d8 interacts with its targets by inhibiting the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, which is a critical step in DNA replication . As a result, the replication of bacterial DNA is hampered, leading to the cessation of bacterial cell growth .
Biochemical Pathways
The primary biochemical pathway affected by Ciprofloxacin-d8 is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Ciprofloxacin-d8 disrupts the supercoiling process, a crucial step in DNA replication . This disruption leads to the cessation of bacterial DNA replication, thereby inhibiting bacterial growth .
Result of Action
The primary result of Ciprofloxacin-d8’s action is the inhibition of bacterial growth . By preventing DNA replication, Ciprofloxacin-d8 effectively hampers bacterial replication, ultimately leading to bacterial death . This makes it a potent antibacterial agent, particularly against Gram-negative bacteria .
Action Environment
The action of Ciprofloxacin-d8 can be influenced by various environmental factors. For instance, the presence of other carbon or nitrogen sources can enhance the biodegradation of Ciprofloxacin . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment . .
生化学分析
Biochemical Properties
Ciprofloxacin-d8, like its parent compound ciprofloxacin, interacts with various enzymes and proteins. It primarily targets DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, ciprofloxacin-d8 prevents bacterial DNA replication, leading to the death of the bacteria .
Cellular Effects
Ciprofloxacin-d8 has significant effects on cellular processes. It has been shown to cause a decrease in cell densities and chlorophyll-a in certain strains of bacteria . Additionally, it has been found to alter the normal maintenance and transcription of mitochondrial DNA, leading to impaired mitochondrial energy production and blocking cellular growth .
Molecular Mechanism
The molecular mechanism of action of ciprofloxacin-d8 is similar to that of ciprofloxacin. It inhibits DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition prevents the bacteria from replicating their DNA, thereby stopping their growth and leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ciprofloxacin-d8 have been observed to change over time. For instance, it has been used in liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods for determining ciprofloxacin in small sample volumes of plasma, urine, bladder, and kidneys of mice .
Metabolic Pathways
Ciprofloxacin-d8 is involved in several metabolic pathways. It is known to be a substrate of P-glycoprotein (ABCB1), which plays a significant role in drug metabolism
Transport and Distribution
The transport and distribution of ciprofloxacin-d8 within cells and tissues are influenced by various factors. For instance, the presence of multi-walled carbon nanotubes in saturated porous media significantly inhibited the transport of ciprofloxacin-d8 .
Subcellular Localization
Given its molecular mechanism of action, it is likely to localize in the regions where DNA gyrase and topoisomerase IV are found, which is in the bacterial cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin-d8 involves the incorporation of deuterium atoms into the ciprofloxacin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The key steps include:
Cyclopropylamine Reaction: The reaction of cyclopropylamine with a fluorinated quinolone intermediate.
Deuterium Exchange:
Industrial Production Methods: Industrial production of ciprofloxacin-d8 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions: Ciprofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: The oxidation of ciprofloxacin-d8 can occur under specific conditions, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can convert ciprofloxacin-d8 into its reduced forms.
Substitution: Substitution reactions can occur at the piperazine ring or the quinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield reduced forms of ciprofloxacin-d8 .
類似化合物との比較
Enrofloxacin-d5: Another deuterium-labeled fluoroquinolone used as an internal standard.
Ofloxacin-d3: A deuterium-labeled derivative of ofloxacin, used in similar analytical applications.
Uniqueness: Ciprofloxacin-d8 is unique due to its specific labeling pattern, which provides distinct mass spectrometric properties. This makes it highly suitable for accurate quantification in complex matrices. Additionally, its widespread use in various fields of research highlights its versatility and importance .
生物活性
Ciprofloxacin-d8 is a deuterated derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. This compound is primarily used for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The biological activity of ciprofloxacin-d8 can be understood through its pharmacokinetics, mechanism of action, and its effects on microbial populations, particularly in the context of biodegradation and antimicrobial efficacy.
Pharmacokinetics
Ciprofloxacin-d8 exhibits pharmacokinetic properties similar to those of its non-deuterated counterpart. Key pharmacokinetic parameters include:
- Absorption : Following oral administration, ciprofloxacin-d8 reaches peak plasma concentrations within approximately 1 hour. Studies report an average maximum concentration (C_max) of around 0.94 mg/L after a 250 mg dose .
- Bioavailability : The oral bioavailability ranges from 60% to 80%, with an average reported value of about 70% .
- Distribution : The volume of distribution is approximately 2.00-3.04 L/kg, indicating extensive tissue penetration .
- Metabolism : Ciprofloxacin-d8 is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, yielding several metabolites that retain some antibacterial activity .
- Elimination Half-life : The half-life is generally around 4 hours following oral administration .
Ciprofloxacin-d8 functions by inhibiting bacterial DNA replication through the inhibition of DNA gyrase and topoisomerase IV—key enzymes involved in DNA supercoiling and replication. This mechanism is crucial for the bactericidal activity observed in both Gram-positive and Gram-negative bacteria, including notorious pathogens like Escherichia coli and Pseudomonas aeruginosa .
Antimicrobial Activity
The antimicrobial activity of ciprofloxacin-d8 has been evaluated against various bacterial strains. The following table summarizes its effectiveness compared to other derivatives:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Notes |
---|---|---|
Staphylococcus aureus | 0.5 | Effective against MRSA strains |
Escherichia coli | 0.125 | High potency observed |
Klebsiella pneumoniae | 0.25 | Comparable efficacy to standard ciprofloxacin |
Pseudomonas aeruginosa | 1 | Notable resistance trends reported |
Ciprofloxacin-d8 demonstrates enhanced stability and potentially improved pharmacological properties due to deuteration, which may lead to reduced metabolic degradation compared to traditional ciprofloxacin .
Case Studies and Research Findings
- Biodegradation Studies : Recent research has highlighted the role of enriched nitrifying cultures in the biodegradation of ciprofloxacin, revealing that exposure to ammonium significantly enhances degradation rates through cometabolism. The study found that the presence of ciprofloxacin adversely affected ammonia oxidation activities in nitrifying bacteria but resulted in less toxic degradation products .
- Functionalization Enhancements : A study examining the functionalization of ciprofloxacin with mesoporous silica nanoparticles showed promising results in boosting its antimicrobial activity against various bacterial strains. This suggests that modifications can enhance the effectiveness of ciprofloxacin derivatives like ciprofloxacin-d8 .
- Clinical Implications : In clinical settings, the pharmacokinetic profile and antimicrobial effectiveness make ciprofloxacin-d8 a candidate for treating resistant infections, particularly those caused by Staphylococcus aureus and other Gram-negative pathogens .
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWGUAQZAJSOK-SQUIKQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649159 | |
Record name | Ciprofloxacin-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130050-35-9 | |
Record name | Ciprofloxacin-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ciprofloxacin-d8 used as an internal standard for ciprofloxacin analysis?
A1: Ciprofloxacin-d8 shares almost identical chemical properties with ciprofloxacin, except for the eight deuterium atoms replacing hydrogens. This isotopic substitution leads to a slightly different mass, detectable by mass spectrometry, while maintaining similar chromatographic behavior. Using ciprofloxacin-d8 as an internal standard corrects for variations during sample preparation and analysis, improving the accuracy and reliability of ciprofloxacin quantification. [, , , ]
Q2: In what types of samples has ciprofloxacin-d8 been used for ciprofloxacin quantification?
A2: The provided research articles demonstrate the use of ciprofloxacin-d8 for ciprofloxacin analysis in a diverse range of matrices, including:
- Food Products: Honey []
- Biological Samples: Fish and shellfish tissues [], human serum, and urine []
- Environmental Samples: Water from fee-fishing ponds []
Q3: Can you elaborate on the analytical methods employed in conjunction with ciprofloxacin-d8 for ciprofloxacin analysis?
A3: The research primarily utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for ciprofloxacin analysis. This technique involves:
- Extraction: Ciprofloxacin is extracted from the sample, often using solvents and solid-phase extraction techniques. Ciprofloxacin-d8 is added during this step. [, , , ]
- Separation: The extracted sample is separated based on chemical properties using HPLC. [, , , ]
- Detection & Quantification: The separated compounds are detected using mass spectrometry, which can differentiate ciprofloxacin from ciprofloxacin-d8 based on mass differences. The ratio of their signals is then used to accurately calculate the ciprofloxacin concentration. [, , , ]
Q4: Are there specific regulations or guidelines regarding the use of ciprofloxacin-d8 in analytical methods?
A4: While specific regulations might vary between countries and agencies, analytical methods employing internal standards like ciprofloxacin-d8 should adhere to established guidelines for method validation. This typically includes demonstrating acceptable accuracy, precision, linearity, recovery, and limits of detection and quantification. [, , , ]
Q5: The research mentions concerns about antibiotic residues. Why is the presence of ciprofloxacin in these samples a concern?
A5: The detection of ciprofloxacin in food products like honey [], fish [], and environmental water samples [] raises concerns due to the potential for:
- Antibiotic Resistance: The presence of antibiotic residues in the environment and food chain contributes to the development and spread of antibiotic-resistant bacteria, posing a significant threat to human health. [, , ]
- Human Health Risks: Consuming contaminated food could lead to unintended antibiotic exposure, potentially triggering allergic reactions, disrupting gut microbiota, or contributing to antibiotic resistance in individuals. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。